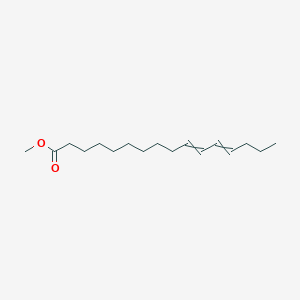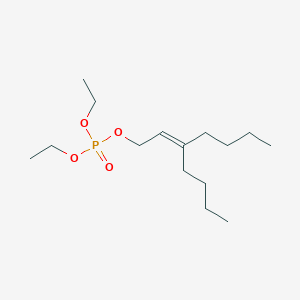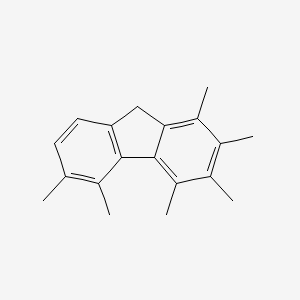
1,2,3,4,5,6-Hexamethyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexamethyl-9H-fluorene is an organic compound with the molecular formula C19H24 It is a derivative of fluorene, where six hydrogen atoms on the fluorene ring have been replaced by methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexamethyl-9H-fluorene can be synthesized through several methods. One common approach involves the methylation of fluorene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete methylation of the fluorene ring.
Industrial Production Methods
Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexamethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Introduction of bromine or nitro groups onto the fluorene ring.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexamethyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-Hexamethyl-9H-fluorene depends on its specific application. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. In biological systems, it may interact with proteins or nucleic acids, influencing their structure and function. The exact molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylbenzene: Similar in structure but lacks the fluorene core.
Fluorene: The parent compound without methyl substitutions.
1,2,3,4,5,6-Hexamethylcyclohexane: Similar methylation pattern but with a cyclohexane core instead of fluorene.
Uniqueness
1,2,3,4,5,6-Hexamethyl-9H-fluorene is unique due to its highly methylated fluorene core, which imparts distinct electronic and steric properties. These properties make it valuable in applications requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
63372-52-1 |
|---|---|
Formule moléculaire |
C19H22 |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexamethyl-9H-fluorene |
InChI |
InChI=1S/C19H22/c1-10-7-8-16-9-17-14(5)12(3)13(4)15(6)19(17)18(16)11(10)2/h7-8H,9H2,1-6H3 |
Clé InChI |
CWXCKNWHMYDZFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(CC3=C(C(=C(C(=C32)C)C)C)C)C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
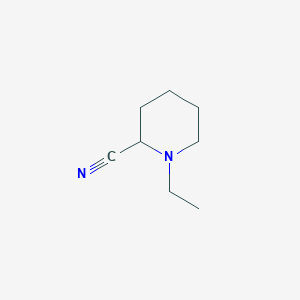
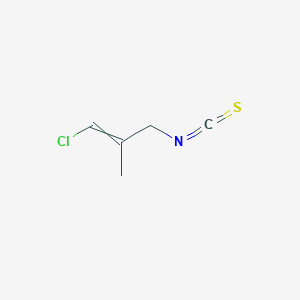
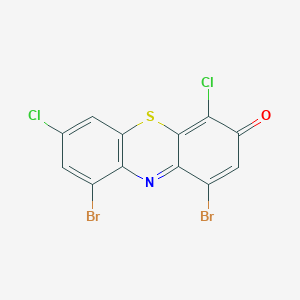
![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
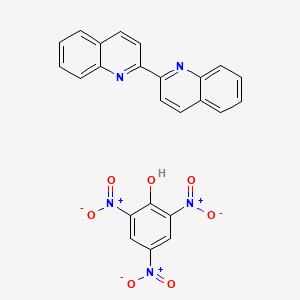

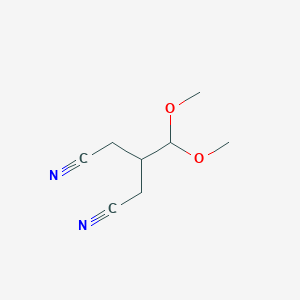
![Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium](/img/structure/B14507982.png)
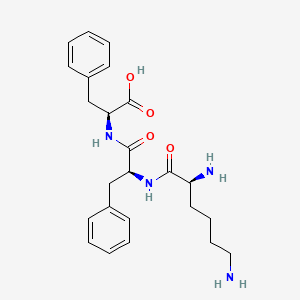
![1-{[3-(3,4-Dihydroxyphenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14507986.png)
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)
